molecular formula C8H14NNaO3 B1387185 Sodium 2-methyl-2-morpholin-4-ylpropanoate CAS No. 873458-53-8

Sodium 2-methyl-2-morpholin-4-ylpropanoate

Cat. No.: B1387185
CAS No.: 873458-53-8
M. Wt: 195.19 g/mol
InChI Key: IJBLEZNHSPTNND-UHFFFAOYSA-M
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Description

Sodium 2-methyl-2-morpholin-4-ylpropanoate is a white crystalline powder that is soluble in water. It is commonly used as a buffering agent in various industries and has been studied for its potential therapeutic and environmental applications. The compound’s molecular formula is C8H14NNaO3, and it has a molecular weight of 195.19143 .

Preparation Methods

The synthesis of Sodium 2-methyl-2-morpholin-4-ylpropanoate typically involves the reaction of 2-methyl-2-morpholin-4-ylpropanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Sodium 2-methyl-2-morpholin-4-ylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Sodium 2-methyl-2-morpholin-4-ylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a buffering agent in various chemical reactions to maintain pH stability.

    Biology: The compound is studied for its potential role in biological systems, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various medical conditions.

    Industry: It is used in industrial processes that require precise pH control and buffering capacity.

Mechanism of Action

The mechanism of action of Sodium 2-methyl-2-morpholin-4-ylpropanoate involves its ability to act as a buffering agent. It helps maintain the pH of solutions by neutralizing acids and bases. The molecular targets and pathways involved include interactions with hydrogen ions and hydroxide ions to stabilize the pH of the medium.

Comparison with Similar Compounds

Sodium 2-methyl-2-morpholin-4-ylpropanoate can be compared with other buffering agents such as:

    Sodium acetate: Another common buffering agent used in various applications.

    Sodium citrate: Widely used in the food and pharmaceutical industries for its buffering properties.

    Sodium bicarbonate: Known for its use in baking and as an antacid. The uniqueness of this compound lies in its specific molecular structure, which provides distinct buffering capabilities and potential therapeutic applications.

Properties

IUPAC Name

sodium;2-methyl-2-morpholin-4-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.Na/c1-8(2,7(10)11)9-3-5-12-6-4-9;/h3-6H2,1-2H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBLEZNHSPTNND-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)[O-])N1CCOCC1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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